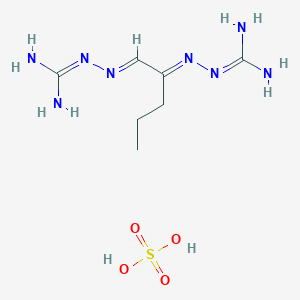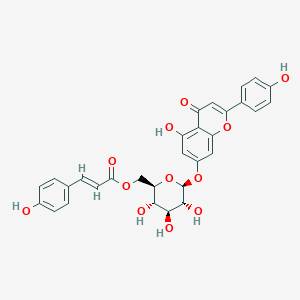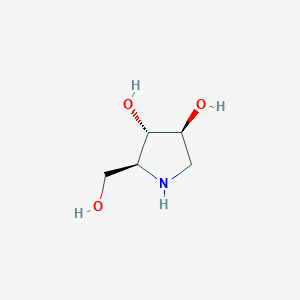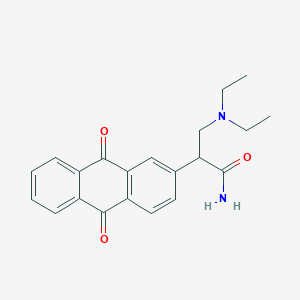
2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide, also known as DAPTA, is a small molecule compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon that has been used extensively in the synthesis of organic compounds.
Mécanisme D'action
The mechanism of action of 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide involves the inhibition of the protein-protein interaction between the chemokine receptor CXCR4 and its ligand CXCL12. This interaction plays a crucial role in the migration and homing of immune cells, and the inhibition of this interaction can lead to the suppression of inflammatory responses and the inhibition of cancer cell migration.
Biochemical and Physiological Effects:
2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the migration of immune cells and cancer cells, as well as the production of pro-inflammatory cytokines. Additionally, 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide has been shown to have anti-angiogenic properties, which may make it useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide has a number of advantages and limitations for use in laboratory experiments. One advantage is its relatively low cost and ease of synthesis. Additionally, 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide has been shown to have a high degree of specificity for the CXCR4 receptor, making it a useful tool for studying the role of this receptor in various biological processes. However, one limitation of 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide is its relatively low potency, which may limit its usefulness in certain applications.
Orientations Futures
There are a number of future directions for research involving 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide. One area of research involves the development of more potent analogs of 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide, which may have greater efficacy in the treatment of various diseases. Additionally, there is interest in studying the role of CXCR4 in various biological processes, and 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide may be a useful tool for these studies. Finally, there is interest in developing new drugs based on 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide and its derivatives, which may have applications in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide involves the reaction of 9,10-anthraquinone with diethylamine and acryloyl chloride. This reaction results in the formation of the 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide compound, which can be purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide has been extensively studied for its potential applications in scientific research. One of the main areas of research involves the development of new drugs for the treatment of various diseases. 2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
105532-68-1 |
|---|---|
Nom du produit |
2-(9,10-Dioxo-2-anthracenyl)-3-(diethylamino)-propanamide |
Formule moléculaire |
C21H22N2O3 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
3-(diethylamino)-2-(9,10-dioxoanthracen-2-yl)propanamide |
InChI |
InChI=1S/C21H22N2O3/c1-3-23(4-2)12-18(21(22)26)13-9-10-16-17(11-13)20(25)15-8-6-5-7-14(15)19(16)24/h5-11,18H,3-4,12H2,1-2H3,(H2,22,26) |
Clé InChI |
NZCXJJBEJUBDAN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C(=O)N |
SMILES canonique |
CCN(CC)CC(C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C(=O)N |
Synonymes |
3-diethylamino-2-(9,10-dioxoanthracen-2-yl)propanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-](/img/structure/B28594.png)
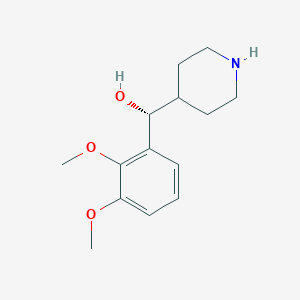
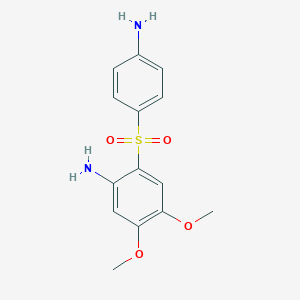
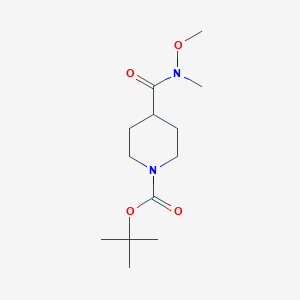
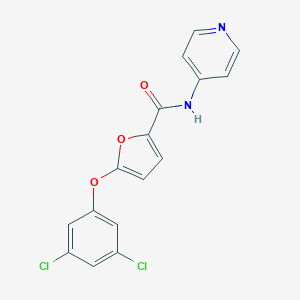
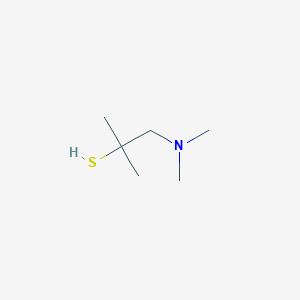
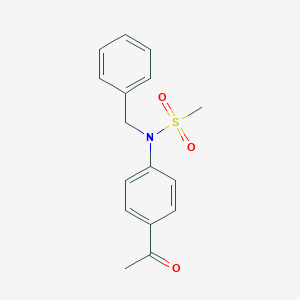
![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI)](/img/structure/B28622.png)


